N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
CAS No.: 1797293-58-3
Cat. No.: VC4825787
Molecular Formula: C22H21F3N4O
Molecular Weight: 414.432
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797293-58-3 |
|---|---|
| Molecular Formula | C22H21F3N4O |
| Molecular Weight | 414.432 |
| IUPAC Name | N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C22H21F3N4O/c23-22(24,25)18-7-3-1-5-16(18)21(30)27-13-14-29-19-8-4-2-6-17(19)20(28-29)15-9-11-26-12-10-15/h1,3,5,7,9-12H,2,4,6,8,13-14H2,(H,27,30) |
| Standard InChI Key | VRGDNTRGURIACX-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=NC=C4 |
Introduction
The compound N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic molecule that incorporates several key structural elements, including a pyridine ring, an indazole moiety, and a trifluoromethyl-substituted benzamide group. This compound is of interest in medicinal chemistry due to its potential biological activity, which can be influenced by the presence of these functional groups.
Synthesis and Chemical Reactions
The synthesis of such a compound typically involves multiple steps, including the formation of the indazole ring, attachment of the pyridine moiety, and coupling with the trifluoromethylbenzamide group. Common methods might involve palladium-catalyzed cross-coupling reactions for forming carbon-nitrogen bonds and amide bond formation using coupling reagents like EDCI or HATU.
Research Findings and Data
| Compound Component | Molecular Formula | Molecular Weight (g/mol) | Description |
|---|---|---|---|
| 3-(2-Pyridyl)-4,5,6,7-tetrahydro-1H-indazole | C12H13N3 | 199.25 | Indazole derivative with a pyridine ring attached |
| Trifluoromethylbenzamide | C8H6F3NO | 193.14 (approx.) | Benzamide with a trifluoromethyl group |
| Pyridine | C5H5N | 79.10 | Basic heterocyclic ring |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume